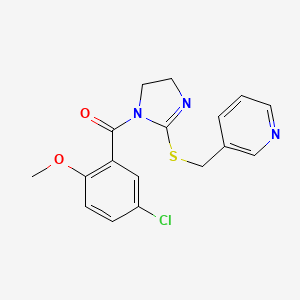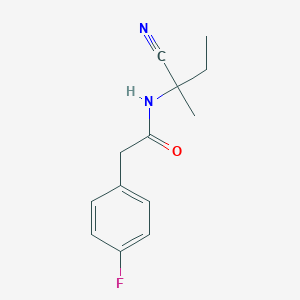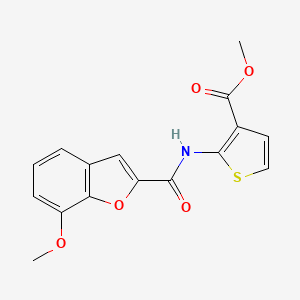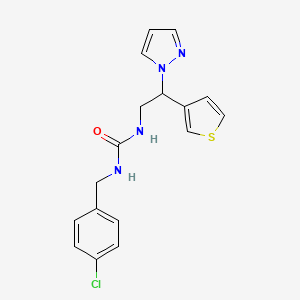
N-methoxy-N-methylpiperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methoxy-N-methylpiperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number 2138337-49-0 . It has a molecular weight of 217.14 and is typically in the form of a powder .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, general methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O.2ClH/c1-9(10-2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H . This indicates that the compound has a piperidine ring with a methoxy and a methylamine substituent.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Reaction with Aminoxyls and Dioxiranes : Research shows that aminoxyls can trigger the radical decomposition of dioxiranes, leading to the production of methoxyamine derivatives. This reaction has implications for understanding free-radical mechanisms in organic chemistry (Dinoi et al., 1998).
Chemoselective Methylation in Supercritical Methanol : A study explored the selective N-methylation of bifunctionalized amines with supercritical methanol, which shows significant potential in organic synthesis, particularly in the creation of N-methylated amino alcohols and diamines (Oku et al., 2004).
Synthesis of Agelasine Analogs : The synthesis of N-methoxy-9-methyl-9H-purin-6-amines and their tautomerism and alkylation studies reveal significant variations in chemical properties, useful for the development of novel organic compounds (Roggen & Gundersen, 2008).
N-Methylation of Amines with Methanol : The study of N-methylation of various amines with methanol using a specific catalyst highlights the role of methoxyamines in the production of medicines, pesticides, surfactants, and dyes (Su et al., 2016).
Spectroscopic Investigations and Theoretical Studies : Research into the tautomerism of acridin-9-amines substituted at the exocyclic nitrogen atom provides valuable insights into the physicochemical properties of these compounds, which are important for understanding their interactions and potential applications (Ebead et al., 2007).
Synthesis of Acridine-based DNA Bis-intercalating Agents : The synthesis of these compounds, involving methoxyamine intermediates, is significant for understanding the interaction of these agents with DNA, which has implications in medicinal chemistry and drug design (Moloney et al., 2001).
Rotational Spectrum and Astronomical Search : The study of the rotational spectrum of methoxyamine up to 480 GHz is crucial in astrochemistry, providing direct experimental frequencies for potential detection in the interstellar medium (Kolesniková et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
N-methoxy-N-methylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(10-2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNOKQDYRJUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)






![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2680909.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2680911.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2680914.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)


